molecular formula C10H18N4 B1471950 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1557505-07-3

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1471950
CAS RN: 1557505-07-3
M. Wt: 194.28 g/mol
InChI Key: LRYJRQZCTYNZLQ-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and versatility, and have found applications in various fields, including medicinal chemistry .


Synthesis Analysis

1,2,3-Triazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is highly selective, efficient, and can be performed under mild conditions .


Molecular Structure Analysis

The 1,2,3-triazole ring is composed of two carbon atoms and three nitrogen atoms. It is aromatic and has a delocalized pi electron system . The specific substituents on the ring, such as the cycloheptyl group and the methanamine group in the compound you’re interested in, can greatly influence its properties.


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with transition metals . They can also undergo N-alkylation, N-arylation, and other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure. Generally, they are stable compounds due to their aromaticity. They can exhibit varying degrees of solubility, reactivity, and other properties .

Scientific Research Applications

Drug Development and Clinical Trials

This compound may serve as a precursor or an intermediate in the synthesis of potential pharmacological agents. Its structural features could be integral in the development of new drugs targeting various diseases. Once a promising candidate is identified, it would undergo rigorous clinical trials to assess its efficacy and safety. The process involves registering the trials on platforms like ClinicalTrials.gov to ensure transparency and contribute to scientific advancement .

Mechanism of Action

The mechanism of action of 1,2,3-triazoles depends on their specific structure and the context in which they are used. For instance, some 1,2,3-triazoles have been found to inhibit certain enzymes, such as carbonic anhydrase .

Safety and Hazards

The safety and hazards associated with a specific 1,2,3-triazole depend on its particular structure. Some may be harmful if ingested, inhaled, or come into contact with skin. Always refer to the specific safety data sheet (SDS) for the compound of interest .

Future Directions

1,2,3-Triazoles are a focus of ongoing research due to their versatility and stability. They are being explored for use in various fields, including drug discovery, materials science, and more .

properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJRQZCTYNZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
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(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
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